KRAS inhibitor-26

KRAS G12V IC50 Biochemical Assay

KRAS inhibitor-26 (CAS 3030576-80-5), also identified as compound 194a, is a pyridopyrimidine derivative that functions as a potent inhibitor of the KRAS G12V mutant oncoprotein. Biochemical assays establish an IC50 of ≤100 nM against the KRAS G12V target, placing it among the small molecule modulators used in oncology research for studying KRAS-driven signaling pathways.

Molecular Formula C36H39F3N6O4
Molecular Weight 676.7 g/mol
Cat. No. B15615341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-26
Molecular FormulaC36H39F3N6O4
Molecular Weight676.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H39F3N6O4/c37-23-15-36(8-2-10-45(36)18-23)20-49-35-42-33-27-16-41-32(31(33)39)26-14-24(46)13-22-5-6-28(38)25(30(22)26)3-1-4-29(47)40-9-7-21-17-44(34(27)43-35)11-12-48-19-21/h5-6,13-14,16,21,23,46H,1-4,7-12,15,17-20H2,(H,40,47)/t21?,23-,36+/m1/s1
InChIKeyPXXIAPJIMONJNH-KXQJKLPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KRAS inhibitor-26: Technical Overview for Scientific Procurement


KRAS inhibitor-26 (CAS 3030576-80-5), also identified as compound 194a, is a pyridopyrimidine derivative that functions as a potent inhibitor of the KRAS G12V mutant oncoprotein [1]. Biochemical assays establish an IC50 of ≤100 nM against the KRAS G12V target, placing it among the small molecule modulators used in oncology research for studying KRAS-driven signaling pathways . The compound is offered as a research tool by multiple reputable vendors, with a molecular weight of 676.73 g/mol and a molecular formula of C36H39F3N6O4 .

KRAS inhibitor-26: Why Substituting with a Generic KRAS Inhibitor May Compromise Your Study


Substitution with a generic KRAS inhibitor or a closely related analog is not recommended due to significant differences in mutant selectivity and target binding profiles. While some compounds, such as KRAS inhibitor-25, demonstrate a pan-KRAS activity (IC50 <100 nM against WT, G12V, and G12R), KRAS inhibitor-26 is specifically characterized for its potent activity against the G12V mutant without reported activity on wild-type KRAS or other common mutants . This selectivity profile is critical for studies aiming to dissect G12V-specific signaling pathways, as off-target inhibition of wild-type KRAS can confound results . Furthermore, the potency of KRAS inhibitor-26 (IC50 ≤100 nM) differentiates it from earlier tool compounds with weaker affinity, but falls short of the sub-nanomolar potency of more recently developed advanced leads like KRAS inhibitor-37 (Kd = 0.144 nM for G12V) [1]. This positions KRAS inhibitor-26 as a fit-for-purpose tool where a defined, moderate potency against a specific mutant is required over a more potent but less selective pan-inhibitor.

KRAS inhibitor-26: A Quantitative Evidence Guide for Informed Selection


Potency Against KRAS G12V: Moderate and Defined Activity Compared to High-Potency Analogs

KRAS inhibitor-26 demonstrates a defined, moderate inhibitory potency against the KRAS G12V mutant, with a reported IC50 of ≤100 nM . In contrast, more recently developed compounds such as KRAS inhibitor-37 exhibit significantly higher potency, with a Kd of 0.144 nM for the same target [1]. This difference in potency profile is critical for experimental design; the moderate activity of KRAS inhibitor-26 may be advantageous in assays where a strong, immediate knockdown of signaling is not desired or where a specific potency window is required.

KRAS G12V IC50 Biochemical Assay Oncology Research

Selectivity Profile: Specificity for G12V Over Wild-Type KRAS Compared to Pan-KRAS Inhibitors

The reported activity of KRAS inhibitor-26 is specific to the KRAS G12V mutant, with no reported activity against wild-type (WT) KRAS or other common mutants like G12R . This selectivity contrasts with closely related compounds such as KRAS inhibitor-25, which is reported to inhibit KRAS G12V, KRAS WT, and KRAS G12R with IC50 values all below 100 nM . This differentiation is based on the reported target profiles from vendor datasheets.

KRAS G12V Selectivity Wild-type KRAS Off-target Effects

Chemical Structure and Physicochemical Properties Differentiating from Closest Structural Analogs

KRAS inhibitor-26 (C36H39F3N6O4, MW 676.73) is a pyridopyrimidine derivative, a class known for KRAS inhibition [1]. It can be distinguished from a close analog, KRAS inhibitor-25 (C32H38ClF2N5O3, MW 614.13), by its larger molecular weight, higher heteroatom count, and the presence of a trifluoromethyl group . These structural differences likely contribute to the distinct target selectivity profiles observed between the two compounds . While both are pyridopyrimidine-based, the specific substitutions result in a different chemical space, which may impact off-target activity, solubility, and cellular permeability.

Chemical Structure Pyridopyrimidine Physicochemical Properties Molecular Weight

KRAS inhibitor-26: Optimal Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Selective Dissection of KRAS G12V-Driven Signaling Pathways

Given its selective activity against the KRAS G12V mutant without reported inhibition of wild-type KRAS, KRAS inhibitor-26 is ideally suited for experiments aimed at isolating G12V-specific signaling networks . Researchers can use this compound to validate G12V-dependent phenotypes in isogenic cell line models or to identify downstream effectors uniquely activated by the G12V mutant, avoiding the confounding effects of pan-KRAS inhibition .

Use as a Reference Compound in Potency Benchmarking Studies

The defined, moderate potency of KRAS inhibitor-26 (IC50 ≤100 nM) makes it a valuable reference tool for benchmarking the activity of novel KRAS inhibitors . It can serve as a reliable control in biochemical assays to establish a baseline level of G12V inhibition, against which the potency of more advanced, sub-nanomolar inhibitors can be quantitatively compared and validated .

Structure-Activity Relationship (SAR) Studies in Pyridopyrimidine Series

As a pyridopyrimidine derivative with a specific selectivity profile, KRAS inhibitor-26 is a key compound for medicinal chemistry programs focused on optimizing KRAS G12V inhibitors . Its structural and activity data (IC50 ≤100 nM) can be used to understand how specific chemical modifications influence potency and selectivity when compared to closely related analogs like KRAS inhibitor-25 (pan-KRAS activity) .

In Vitro Studies Requiring a Specific Potency Window

In cell-based assays where a strong, immediate inhibition of KRAS signaling is not desired—for example, when studying adaptive resistance mechanisms or performing prolonged treatments—the moderate potency of KRAS inhibitor-26 provides a defined activity window . This allows for the observation of cellular responses that might be masked by the rapid and complete target engagement induced by high-potency inhibitors .

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